5-(4-Chloro-2-methylphenoxy)-2-nitrophenol
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Overview
Description
5-(4-Chloro-2-methylphenoxy)-2-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and methyl group on the phenoxy ring, and a nitro group on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenoxy)-2-nitrophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-2-methylphenol with 2-nitrophenol in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methylphenoxy)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can be oxidized to a quinone derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base are used for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Quinone derivatives: Formed by the oxidation of the phenol group.
Substituted phenols: Formed by the substitution of the chloro group.
Scientific Research Applications
5-(4-Chloro-2-methylphenoxy)-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenoxy)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the phenol group can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid: Known for its use in agriculture.
Uniqueness
5-(4-Chloro-2-methylphenoxy)-2-nitrophenol is unique due to the presence of both a nitro and phenol group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61148-01-4 |
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Molecular Formula |
C13H10ClNO4 |
Molecular Weight |
279.67 g/mol |
IUPAC Name |
5-(4-chloro-2-methylphenoxy)-2-nitrophenol |
InChI |
InChI=1S/C13H10ClNO4/c1-8-6-9(14)2-5-13(8)19-10-3-4-11(15(17)18)12(16)7-10/h2-7,16H,1H3 |
InChI Key |
QLMVRNURXADGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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